Ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentanecarboxylate
Overview
Description
Ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentanecarboxylate, also known as ethyl cyanoacetate, is a chemical compound that has been widely used in scientific research. It is a versatile molecule that can be easily modified to produce a range of derivatives, making it an important building block in the synthesis of various organic compounds.
Scientific Research Applications
Arylation of β-Keto Esters
Ethyl 2-oxocyclopentanecarboxylate, a related compound, has been utilized in the arylation of β-keto esters, demonstrating a convenient route to α-arylated ketones. This reaction, involving aryllead(IV) tricarboxylates, has been explored with a variety of substrates, yielding α-arylated β-keto esters in excellent yield under specific conditions. Such reactions underline the compound's utility in organic synthesis, particularly in creating complex molecular architectures (Pinhey & Rowe, 1980).
Reduction and Stereochemistry of 1,3-Cyclopentanediones
Research has also focused on the reduction of oxo functions in similar compounds, leading to the isolation of various hydroxycyclopentanones and cyclopentanediols. This work provides essential 1H-NMR and 13C-NMR data useful for the structural assignment of isomeric prostaglandin analogues, showcasing the compound's relevance in analytical and preparative organic chemistry (Plantema, Koning, & Huisman, 1977).
Synthesis of Stable Phosphorus Ylides
Ethyl 2-oxo-1-cyclopentanecarboxylate's reaction with dialkyl acetylenedicarboxylate in the presence of triphenyphosphine leads to stable phosphorus ylides, which undergo further reactions to produce valuable cyclobutene derivatives. This process exemplifies the compound's utility in synthesizing phosphorus-containing compounds and highlights its versatility in organic reactions (Asghari, Sobhaninia, & Naderi, 2008).
properties
IUPAC Name |
ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O5/c1-3-16-10(14)8-12(11(15)17-4-2)7-5-6-9(12)13/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAPJFYZWGYKCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCCC1=O)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403082 | |
Record name | ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentanecarboxylate | |
CAS RN |
41301-66-0 | |
Record name | ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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